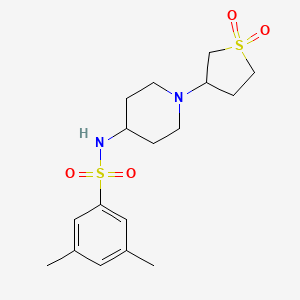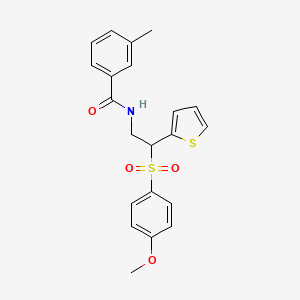
1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as CTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTU is a urea derivative that belongs to the class of quinoline-based compounds. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Some derivatives of 1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea have been synthesized and evaluated for their antimicrobial activities. Compounds synthesized from similar structures exhibited good activity against various microorganisms, suggesting potential applications in antimicrobial treatments (Patel & Shaikh, 2011).
Chemical Synthesis and Characterization
- Novel derivatives of related compounds have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. These studies often involve the synthesis of new chemical entities with potential uses in various fields of chemistry and pharmacology (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Agents
- Research into derivatives of similar structures has indicated potential applications in developing anti-inflammatory and analgesic agents. This suggests that these compounds might be valuable in therapeutic treatments for inflammation and pain (Farag et al., 2012).
Optoelectronic and Nonlinear Optical Properties
- Investigations into the optoelectronic and nonlinear optical properties of compounds structurally related to 1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea have been conducted. These studies aim to explore their potential applications in materials science, particularly in the fields of optoelectronics and photonics (Irfan et al., 2020).
Molecular Structure Analysis
- X-ray diffraction and other analytical techniques have been used to study the molecular structure of similar compounds. This research aids in understanding the molecular framework and potential applications in various scientific fields, including pharmaceuticals and materials science (Mazina et al., 2004).
Catalytic Synthesis
- Studies on the catalytic synthesis of related compounds have been conducted, demonstrating the potential for efficient and novel synthetic routes. This research contributes to the field of synthetic chemistry, offering new methods for producing complex chemical structures (Prabakaran, Manivel, & Khan, 2010).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-11-23-17-9-8-16(12-13(17)3-10-18(23)24)22-19(25)21-15-6-4-14(20)5-7-15/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURYTGQORAWLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)
![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)
![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)
![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)
![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)



![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832920.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)

![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)